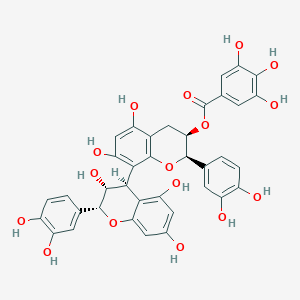

Procyanidin B2 3'-O-gallate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Procyanidin B2 3’-O-gallate is a naturally occurring flavonoid compound found in various plants, including grape seeds and Reynoutria elliptica. It is a type of proanthocyanidin, specifically a gallate ester of procyanidin B2. This compound is known for its potent antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Procyanidin B2 3’-O-gallate can be synthesized through the incomplete depolymerization of grape seed polymeric procyanidins using l-cysteine in the presence of citric acid. This method effectively produces bioactive galloylated procyanidins . Another method involves galloyl-attached nucleophilic degradation, optimized through Box–Behnken design and single-factor experiments, yielding high amounts of the compound .

Industrial Production Methods: Industrial production of Procyanidin B2 3’-O-gallate typically involves the extraction and purification from natural sources such as grape seeds. The process includes solvent extraction, chromatographic separation, and structural identification using techniques like UV, FTIR, NMR, CD, and MS .

Analyse Des Réactions Chimiques

Yb(OTf)₃-Mediated Condensation

B2-3'G can be synthesized via Lewis acid-catalyzed condensation. A 2013 study demonstrated that equimolar condensation using ytterbium triflate [Yb(OTf)₃] yields B2-3'G at 72–78% efficiency under simulated gastrointestinal conditions . The reaction proceeds through electrophilic activation of the flavan-3-ol backbone, enabling galloyl group attachment at the 3' position.

Key parameters :

Acid/Alkaline Degradation

Under acidic (pH 2.5) or alkaline (pH 7.5) conditions, B2-3'G undergoes depolymerization to form trimers (m/z 865) and monomers (m/z 289) . The reaction follows pseudo-first-order kinetics, with a half-life of 4.2 hours at 37°C .

Products observed :

l-Cysteine-Assisted Depolymerization

A 2024 study optimized B2-3'G production from grape seed polymeric procyanidins (PPCs) using l-cysteine (Cys) and citric acid :

| Parameter | Optimal Condition |

|---|---|

| Cys concentration | 0.15 M |

| Citric acid | 0.5% (w/v) |

| Temperature | 70°C |

| Time | 60 min |

| Yield | 232 mg/g PPCs |

This method retains the galloyl group while reducing polymerization degree .

Enzymatic Hydrolysis

Partial hydrolysis of B2-3'-di-O-gallate (B2G2) using tannase yields B2-3'G and B2-3-O-gallate as intermediates :

| Substrate | Enzyme | Products | Yield |

|---|---|---|---|

| B2G2 | Tannase | B2-3'G + gallic acid | 48% |

| B2G2 | β-Glucosidase | B2-3'G + glucose | 32% |

MS/MS analysis confirmed cleavage specificity:

Interaction with Proteins

B2-3'G exhibits non-covalent binding to lysozyme via:

-

Hydrogen bonds : Between galloyl hydroxyls and Arg114/Asn44 residues.

-

Van der Waals forces : With Trp62/Trp63 hydrophobic pockets.

Binding constants :

-

Kₐ = 2.1 × 10⁴ M⁻¹ (fluorescence quenching)

-

ΔG = −28.5 kJ/mol (thermodynamically spontaneous)

Comparative Reactivity of Procyanidin Derivatives

| Compound | Reactivity with DPPH- (IC₅₀, μM) | Hydrolysis Rate (×10⁻³ min⁻¹) |

|---|---|---|

| B2-3'G | 12.4 ± 0.8 | 5.2 ± 0.3 |

| B2 | 28.6 ± 1.2 | 2.1 ± 0.2 |

| EGCG | 9.7 ± 0.5 | 8.9 ± 0.4 |

Applications De Recherche Scientifique

Anticancer Properties

PCB2-3'-G has been extensively studied for its anticancer effects, particularly in prostate cancer. Research indicates that this compound induces oxidative stress-mediated cell death in cancer cells by inhibiting specific signaling pathways.

Case Study: Prostate Cancer Cell Lines

- Study Findings : PCB2-3'-G treatment led to increased reactive oxygen species (ROS) levels in prostate cancer cells (LNCaP and 22Rv1), resulting in apoptosis. The mechanism involves the inhibition of MAP kinase phosphatase (MKP), which is crucial for cell survival.

- Mechanism : The compound decreases mitochondrial electron transport chain activity, enhancing oxidative stress and leading to cell death .

| Cell Line | Effect of PCB2-3'-G | Mechanism |

|---|---|---|

| LNCaP | Induces apoptosis | Inhibition of MKP, increased ROS |

| 22Rv1 | Induces apoptosis | Decreased mitochondrial activity |

Neuroprotective Effects

PCB2-3'-G exhibits neuroprotective properties, making it a potential therapeutic agent for neurological disorders.

Case Study: Glutamate-Induced Neurotoxicity

- Study Findings : In vitro studies using HT22 cells demonstrated that PCB2-3'-G significantly inhibited glutamate-induced cell death by reducing ROS accumulation and blocking the phosphorylation of MAPK pathways.

- Implications : This suggests its potential use as a functional food ingredient for managing neurological disorders .

| Cell Type | Effect of PCB2-3'-G | Mechanism |

|---|---|---|

| HT22 | Prevents cell death | Reduces ROS, inhibits MAPK phosphorylation |

Immunomodulatory Effects

PCB2-3'-G has shown promise in modulating immune responses, particularly in autoimmune diseases.

Case Study: Experimental Autoimmune Encephalomyelitis (EAE) Model

- Study Findings : Oral administration of PCB2-3'-G improved clinical symptoms in an EAE model, a common model for multiple sclerosis. It suppressed T cell activation and cytokine production.

- Mechanism : The compound influences glycolysis in T cells, reducing pro-inflammatory cytokines such as IFN-γ and TNF-α .

| Model | Effect of PCB2-3'-G | Mechanism |

|---|---|---|

| EAE | Ameliorates symptoms | Suppresses T cell activation, reduces cytokines |

Hepatoprotective Effects

Recent studies suggest that PCB2-3'-G may also offer hepatoprotective benefits.

Case Study: Hepatotoxicity Prevention

- Study Findings : Nanoparticles loaded with PCB2-3'-G demonstrated protective effects against hydrogen peroxide-induced toxicity in HepG2 cells.

- Implications : This highlights its potential as a therapeutic agent for liver protection .

| Cell Type | Effect of PCB2-3'-G | Mechanism |

|---|---|---|

| HepG2 | Protects against toxicity | Antioxidant properties |

Formulation Development

The encapsulation of PCB2-3'-G into nanoparticles has been explored to enhance its bioavailability and therapeutic efficacy.

Study Findings

Mécanisme D'action

Procyanidin B2 3’-O-gallate exerts its effects through several molecular pathways:

Anti-inflammatory Activity: Inhibits the nuclear factor kappa-B (NF-κB) pathway, reducing inflammation and oxidative stress.

Anti-cancer Activity: Targets VEGFR2/PI3K/Akt and integrin signaling pathways, inhibiting endothelial cell growth and motility.

Comparaison Avec Des Composés Similaires

Procyanidin B2 3’-O-gallate is unique due to its galloylated structure, which enhances its biological activity compared to non-galloylated procyanidins. Similar compounds include:

Procyanidin B2: The parent compound without the gallate group.

Procyanidin B2 3,3’-di-O-gallate: A similar compound with two gallate groups, showing enhanced anti-cancer activity.

Epicatechin-3-O-gallate: Another galloylated procyanidin with similar antioxidant properties.

Activité Biologique

Procyanidin B2 3'-O-gallate (PCB2G) is a polyphenolic compound derived from grape seed extract, known for its diverse biological activities, particularly in cancer prevention and immunomodulation. This article explores the biological activity of PCB2G, focusing on its mechanisms of action, effects on various diseases, and potential therapeutic applications.

Overview of Procyanidins

Procyanidins are a class of flavonoids that exhibit significant antioxidant properties. They are primarily found in fruits, vegetables, and beverages like red wine. PCB2G is one of the most active constituents of grape seed extract, showing promise in various preclinical studies for its health benefits.

PCB2G exerts its biological effects through several mechanisms:

- Antioxidant Activity : PCB2G scavenges free radicals and reduces oxidative stress, which is implicated in numerous chronic diseases.

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines in T cells, contributing to its immunosuppressive properties .

- Induction of Apoptosis : PCB2G promotes apoptosis in cancer cells by modulating key signaling pathways, including the inhibition of NF-κB and activation of caspases .

1. Anti-Cancer Properties

Several studies have highlighted the anti-cancer potential of PCB2G:

- Prostate Cancer : PCB2G has been shown to induce cell death in prostate cancer cell lines (LNCaP and 22Rv1) through oxidative stress mechanisms. It inhibits mitochondrial function and increases reactive oxygen species (ROS), leading to apoptosis .

- Mechanistic Insights : Research indicates that PCB2G affects transcription factors involved in cell survival and apoptosis. It significantly inhibits NF-κB activity and decreases survivin levels, a protein that helps cancer cells evade death .

| Study | Cell Line | Mechanism | Key Findings |

|---|---|---|---|

| LNCaP | ROS induction | Increased cell death via mitochondrial dysfunction | |

| DU145 | Apoptosis | Dose-dependent growth inhibition and apoptosis induction |

2. Immunomodulatory Effects

PCB2G demonstrates significant immunosuppressive effects:

- Multiple Sclerosis Model : In an experimental autoimmune encephalomyelitis (EAE) model, PCB2G treatment improved clinical symptoms by reducing T cell activation and pro-inflammatory cytokine production such as IFN-γ and TNF-α .

| Parameter | Control Group | PCB2G Treatment |

|---|---|---|

| Clinical Score | High | Significantly Reduced |

| Cytokine Levels | Elevated | Decreased |

3. Neuroprotective Effects

PCB2G has been reported to exhibit neuroprotective properties:

- Neuroprotection Studies : In vitro studies suggest that PCB2G can protect neuronal cells from oxidative damage, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Studies and Clinical Trials

Recent clinical trials are exploring the efficacy of grape seed extract containing PCB2G in patients with prostate cancer. A phase II trial is currently assessing its effects on prostate-specific antigen (PSA) levels in survivors post-treatment .

Propriétés

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H30O16/c38-16-9-23(44)29-27(10-16)51-35(14-2-4-19(40)22(43)6-14)33(49)31(29)30-24(45)12-20(41)17-11-28(52-37(50)15-7-25(46)32(48)26(47)8-15)34(53-36(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,28,31,33-35,38-49H,11H2/t28-,31-,33-,34-,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFKNLZNDSEVBZ-BTWXELLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.